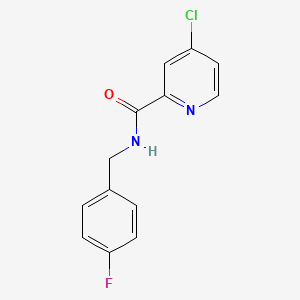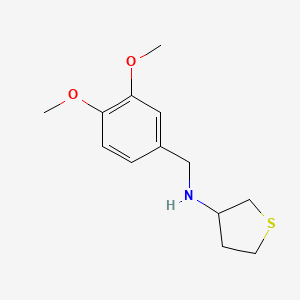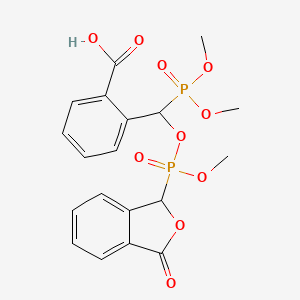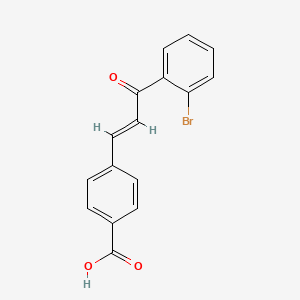![molecular formula C28H24FO2P B14915870 Methyl 3-(2'-(diphenylphosphanyl)-4-fluoro-[1,1'-biphenyl]-2-yl)propanoate](/img/structure/B14915870.png)
Methyl 3-(2'-(diphenylphosphanyl)-4-fluoro-[1,1'-biphenyl]-2-yl)propanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 3-(2’-(diphenylphosphanyl)-4-fluoro-[1,1’-biphenyl]-2-yl)propanoate is an organic compound that features a complex structure with a biphenyl core, a phosphanyl group, and a fluoro substituent
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3-(2’-(diphenylphosphanyl)-4-fluoro-[1,1’-biphenyl]-2-yl)propanoate typically involves multiple steps. One common route includes the following steps:
Formation of the Biphenyl Core: The biphenyl core can be synthesized through a Suzuki coupling reaction between a boronic acid derivative and an aryl halide.
Introduction of the Phosphanyl Group: The diphenylphosphanyl group can be introduced via a palladium-catalyzed cross-coupling reaction.
Esterification: The final step involves esterification to form the propanoate ester.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of robust catalysts to improve yield and efficiency.
Chemical Reactions Analysis
Types of Reactions
Methyl 3-(2’-(diphenylphosphanyl)-4-fluoro-[1,1’-biphenyl]-2-yl)propanoate can undergo various types of chemical reactions, including:
Oxidation: The phosphanyl group can be oxidized to form phosphine oxides.
Reduction: The ester group can be reduced to the corresponding alcohol.
Substitution: The fluoro substituent can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
Oxidation: Formation of phosphine oxides.
Reduction: Formation of the corresponding alcohol.
Substitution: Formation of substituted biphenyl derivatives.
Scientific Research Applications
Methyl 3-(2’-(diphenylphosphanyl)-4-fluoro-[1,1’-biphenyl]-2-yl)propanoate has several scientific research applications:
Chemistry: Used as a ligand in transition metal catalysis for various organic transformations.
Medicine: Investigated for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the synthesis of advanced materials and polymers.
Mechanism of Action
The mechanism of action of Methyl 3-(2’-(diphenylphosphanyl)-4-fluoro-[1,1’-biphenyl]-2-yl)propanoate depends on its application. In catalysis, it acts as a ligand that coordinates to a metal center, facilitating various catalytic cycles. The molecular targets and pathways involved include coordination to transition metals and participation in oxidative addition, reductive elimination, and migratory insertion steps.
Comparison with Similar Compounds
Similar Compounds
Methyl 3-(4-fluoro-[1,1’-biphenyl]-2-yl)propanoate: Lacks the phosphanyl group.
Methyl 3-(2’-(diphenylphosphanyl)-[1,1’-biphenyl]-2-yl)propanoate: Lacks the fluoro substituent.
Methyl 3-(2’-(diphenylphosphanyl)-4-chloro-[1,1’-biphenyl]-2-yl)propanoate: Contains a chloro substituent instead of fluoro.
Uniqueness
The presence of both the diphenylphosphanyl group and the fluoro substituent in Methyl 3-(2’-(diphenylphosphanyl)-4-fluoro-[1,1’-biphenyl]-2-yl)propanoate makes it unique. This combination can enhance its reactivity and selectivity in various chemical reactions, making it a valuable compound in research and industrial applications.
Properties
Molecular Formula |
C28H24FO2P |
|---|---|
Molecular Weight |
442.5 g/mol |
IUPAC Name |
methyl 3-[2-(2-diphenylphosphanylphenyl)-5-fluorophenyl]propanoate |
InChI |
InChI=1S/C28H24FO2P/c1-31-28(30)19-16-21-20-22(29)17-18-25(21)26-14-8-9-15-27(26)32(23-10-4-2-5-11-23)24-12-6-3-7-13-24/h2-15,17-18,20H,16,19H2,1H3 |
InChI Key |
FYKUKJDEGWWCLE-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)CCC1=C(C=CC(=C1)F)C2=CC=CC=C2P(C3=CC=CC=C3)C4=CC=CC=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-(2,2,2-trichloro-1-{[(2-hydroxyphenyl)carbamothioyl]amino}ethyl)heptanamide](/img/structure/B14915790.png)
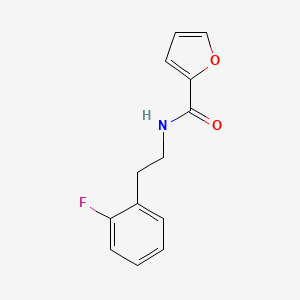
![(4S,7R,9aS)-4-((tert-Butoxycarbonyl)amino)-5-oxooctahydropyrrolo[2,1-b][1,3]oxazepine-7-carboxylic acid](/img/structure/B14915798.png)
![2,4-Dichlorophenyl 2,6-bis(4-methoxyphenyl)-1,3,5,7-tetraoxododecahydro-4,8-ethenopyrrolo[3,4-f]isoindole-9-carboxylate](/img/structure/B14915815.png)
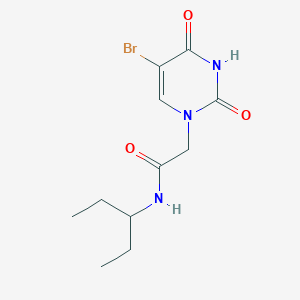
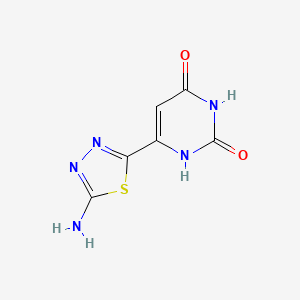
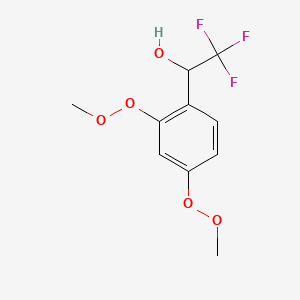
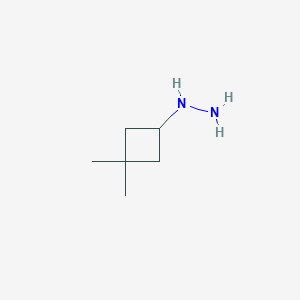
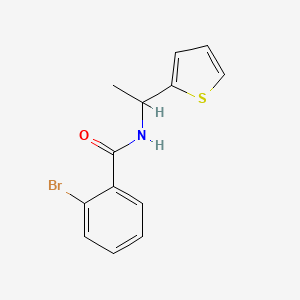
![4-Bromobenzaldehyde [4-(diphenylamino)-6-(2,2,2-trifluoroethoxy)-1,3,5-triazin-2-yl]hydrazone](/img/structure/B14915859.png)
